

A Technical Guide to the Spectroscopic Data of Rauvotetraphylline C

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Compound of Interest

Compound Name: Rauvotetraphylline C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Rauvotetraphylline C**, a significant indole alkaloid. The information detailed herein is pivotal for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The spectroscopic data for **Rauvotetraphylline C** was established through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Rauvotetraphylline C**.

| Technique | Ion | m/z (Experimental) | m/z (Calculated) | Molecular Formula |
|-----------|--------------------|-----------------------|---------------------|---|
| HR-ESI-MS | [M+H] ⁺ | 391.2019 | Not Reported | C ₂₄ H ₂₆ N ₂ O ₃ |

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Rauvotetraphylline C** were reported to be analogous to those of its isomer, Rauvotetraphylline B. The following data, recorded in CDCl_3 , is based on the published information for Rauvotetraphylline B from the same study[1].

Table 1: ^1H NMR Data for **Rauvotetraphylline C** (as per analogue Rauvotetraphylline B)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|-------------|----------------|--------------|--------|
| 1 | 8.08 | br s | |
| 3 | 4.14 | m | |
| 5 α | 2.05 | m | |
| 5 β | 2.59 | m | |
| 6 α | 1.83 | m | |
| 6 β | 2.05 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.29 | t | 7.5 |
| 12 | 7.17 | d | 7.5 |
| 14 α | 1.48 | m | |
| 14 β | 1.77 | m | |
| 15 | 2.75 | m | |
| 16 | 4.40 | s | |
| 17 α | 3.32 | d | 11.5 |
| 17 β | 3.48 | d | 11.5 |
| 18 | 1.69 | s | |
| 19 | 5.39 | q | 7.0 |
| 21 α | 4.01 | m | |
| 21 β | 4.14 | m | |
| OMe | 3.75 | s | |

Table 2: ^{13}C NMR Data for **Rauvotetraphylline C** (as per analogue Rauvotetraphylline B)

| Position | δ (ppm) | Type |
|----------|----------------|-----------------|
| 2 | 134.1 | C |
| 3 | 51.5 | CH |
| 5 | 48.9 | CH ₂ |
| 6 | 33.5 | CH ₂ |
| 7 | 108.5 | C |
| 8 | 127.8 | C |
| 9 | 118.0 | CH |
| 10 | 119.5 | CH |
| 11 | 121.5 | CH |
| 12 | 110.8 | CH |
| 13 | 136.2 | C |
| 14 | 28.7 | CH ₂ |
| 15 | 34.0 | CH |
| 16 | 93.3 | CH |
| 17 | 51.9 | CH ₂ |
| 18 | 12.3 | CH ₃ |
| 19 | 123.6 | CH |
| 20 | 132.0 | C |
| 21 | 59.8 | CH ₂ |
| 22 | 175.4 | C |
| OMe | 52.3 | CH ₃ |

Experimental Protocols

The spectroscopic data for **Rauvotetraphylline C** were acquired using standard laboratory techniques for the structural elucidation of natural products.

NMR Spectroscopy

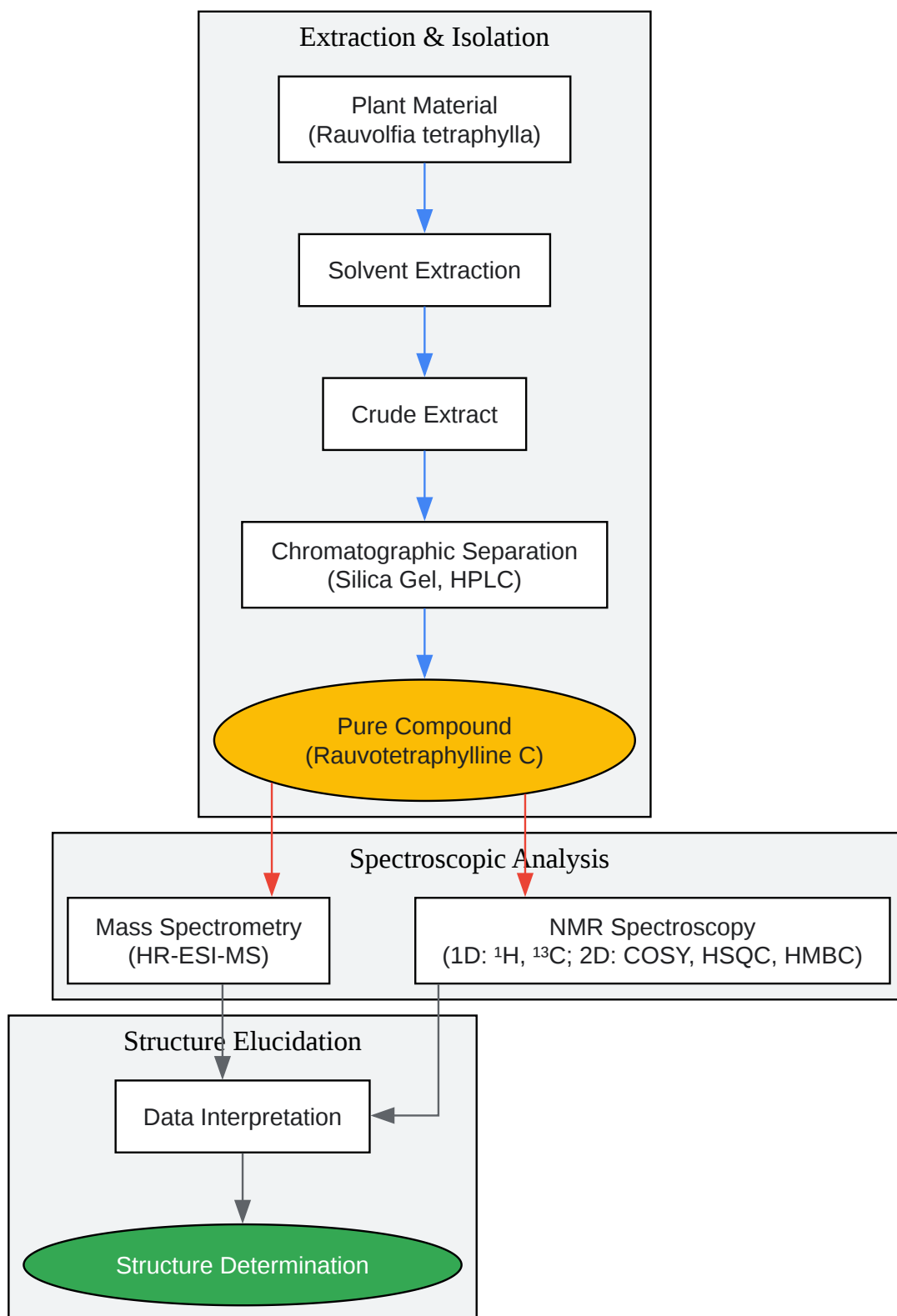
- Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent for the analysis of **Rauvotetraphylline C** analogue, Rauvotetraphylline B.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals.
- 2D NMR: Structural assignments were supported by two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY).

Mass Spectrometry

- Instrumentation: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained using a Thermo Scientific LTQ Orbitrap XL spectrometer.
- Ionization Mode: The analysis was performed in positive ion mode.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates the general workflow employed for the isolation and structural characterization of novel indole alkaloids like **Rauvotetraphylline C** from their natural source.



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Caption: Workflow for Natural Product Isolation and Analysis.

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References

- 1. scispace.com [scispace.com]
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